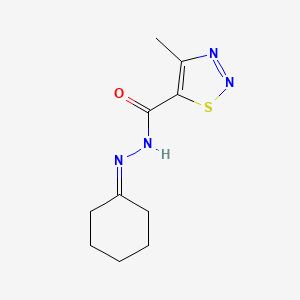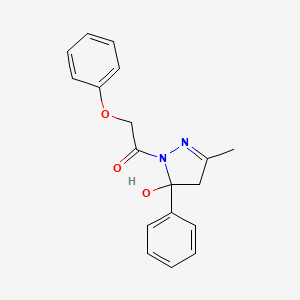
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, also known as MPDPH, is a chemical compound with potential applications in scientific research. It is a pyrazoline derivative that has been synthesized using various methods.
作用机制
The exact mechanism of action of 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol is not fully understood. However, it is believed to modulate the activity of certain neurotransmitter systems by acting as a partial agonist or antagonist at specific receptor sites. It has been shown to increase the release of dopamine and acetylcholine in certain brain regions, which could contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been shown to have various biochemical and physiological effects. It has been shown to increase the release of dopamine and acetylcholine in certain brain regions, which could contribute to its potential therapeutic effects. It has also been shown to have antioxidant and anti-inflammatory properties, which could be useful in the treatment of various inflammatory conditions.
实验室实验的优点和局限性
One advantage of using 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is its potential therapeutic applications in the field of neuroscience. It could be useful in the development of new treatments for neurological disorders such as Parkinson's disease and Alzheimer's disease. Another advantage is its antioxidant and anti-inflammatory properties, which could be useful in the study of various inflammatory conditions. One limitation of using 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol in lab experiments is the lack of understanding of its exact mechanism of action. Further research is needed to fully understand how it modulates neurotransmitter systems and its potential therapeutic effects.
未来方向
There are several future directions for the research and development of 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. One direction is to further investigate its potential therapeutic applications in the field of neuroscience, particularly in the treatment of Parkinson's disease and Alzheimer's disease. Another direction is to study its antioxidant and anti-inflammatory properties in more detail, and to explore its potential applications in the treatment of various inflammatory conditions. Additionally, further research is needed to fully understand the mechanism of action of 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol, which could lead to the development of more effective treatments for neurological disorders and other conditions.
合成方法
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has been synthesized using various methods, including the reaction of phenoxyacetic acid with 3-methyl-5-phenylpyrazole-4-carboxylic acid hydrazide in the presence of acetic anhydride and sodium acetate. The resulting product is then treated with hydrochloric acid to obtain 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol. Another method involves the reaction of 3-methyl-5-phenylpyrazole-4-carboxylic acid hydrazide with phenoxyacetyl chloride in the presence of triethylamine. The product is then treated with sodium hydroxide to obtain 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol.
科学研究应用
3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of certain neurotransmitter systems, including dopamine and acetylcholine. This makes it a potential candidate for the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. 3-methyl-1-(phenoxyacetyl)-5-phenyl-4,5-dihydro-1H-pyrazol-5-ol has also been shown to have anti-inflammatory and antioxidant properties, which could be useful in the treatment of various inflammatory conditions.
属性
IUPAC Name |
1-(5-hydroxy-3-methyl-5-phenyl-4H-pyrazol-1-yl)-2-phenoxyethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-14-12-18(22,15-8-4-2-5-9-15)20(19-14)17(21)13-23-16-10-6-3-7-11-16/h2-11,22H,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRRYMHCMTNQKEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(C1)(C2=CC=CC=C2)O)C(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Hydroxy-3-methyl-5-phenyl-4,5-dihydro-pyrazol-1-yl)-2-phenoxy-ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(1-adamantyl)-2,6-dibromophenyl]acetamide](/img/structure/B4957773.png)
![1-[(3,4-dihydro-1H-isochromen-1-ylmethyl)amino]-3-(2-nitrophenoxy)-2-propanol hydrochloride](/img/structure/B4957797.png)
![2-{[2-(dimethylamino)ethyl]thio}-6-hydroxy-5-isopropyl-4(3H)-pyrimidinone hydrochloride](/img/structure/B4957806.png)

![2-[3-(4-bromophenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-6-methyl-4-phenylquinazoline](/img/structure/B4957823.png)
![3-[4-(cyclohexylcarbonyl)-1-piperazinyl]-6-(1H-pyrazol-1-yl)pyridazine](/img/structure/B4957830.png)
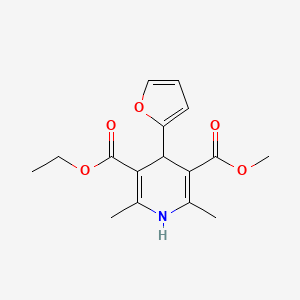
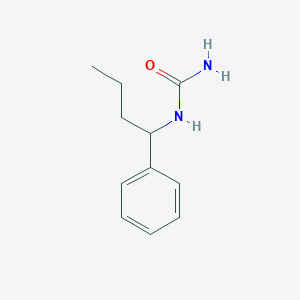
![2-(5-{[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]methyl}-1H-tetrazol-1-yl)-N-[(5-ethyl-2-pyridinyl)methyl]acetamide](/img/structure/B4957849.png)
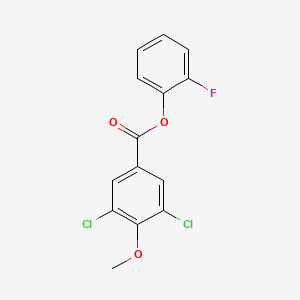
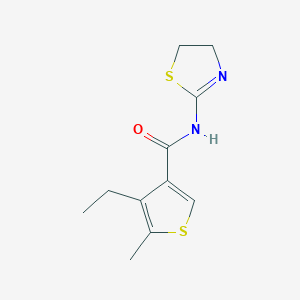

![1-amino-3-(4-chlorophenyl)-3H-pyrido[2,1-b][1,3]benzothiazole-2,4-dicarbonitrile](/img/structure/B4957870.png)
